3-(3-Bromophenyl)-2-methyl-3-oxopropanal
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Overview
Description
3-(3-Bromophenyl)-2-methyl-3-oxopropanal is an organic compound featuring a bromine atom attached to a phenyl ring, which is further connected to a propanal group with a methyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-2-methyl-3-oxopropanal typically involves multi-step reactionsThe reaction conditions often require the use of strong acids or bases, and the process may involve intermediate steps such as nitration and reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process is optimized to ensure high yield and purity, often involving purification steps such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-2-methyl-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3-Bromophenyl)-2-methyl-3-oxopropanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-2-methyl-3-oxopropanal involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Used in liquid crystal polymers.
(3-Bromophenyl)triphenylsilane: Utilized in organic synthesis.
Uniqueness
3-(3-Bromophenyl)-2-methyl-3-oxopropanal is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom and carbonyl group make it a versatile intermediate in various synthetic pathways, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H9BrO2 |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
3-(3-bromophenyl)-2-methyl-3-oxopropanal |
InChI |
InChI=1S/C10H9BrO2/c1-7(6-12)10(13)8-3-2-4-9(11)5-8/h2-7H,1H3 |
InChI Key |
HZURAIGMMQPFNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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